BenchChemオンラインストアへようこそ!

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiazole-4-carboxamide

kinase inhibitor regioisomer structure-activity relationship

This compound is a defined Pim kinase inhibitor scaffold from the pyrazol-4-yl-heterocyclyl-carboxamide class, extensively studied by Incyte and Roche. Its precise substitution—1-methylpyrazol-4-yl at the pyridine 5-position linked to a thiazole-4-carboxamide—is critical for SAR consistency; minor regioisomeric changes can alter kinase selectivity by orders of magnitude. Procurement of this exact CAS-registered entity, rather than a generic pyrazolyl-thiazole-carboxamide analog, ensures reproducible lead optimization, kinase selectivity profiling, and ADME-Tox benchmarking.

Molecular Formula C14H13N5OS
Molecular Weight 299.35
CAS No. 2034461-92-0
Cat. No. B3002236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiazole-4-carboxamide
CAS2034461-92-0
Molecular FormulaC14H13N5OS
Molecular Weight299.35
Structural Identifiers
SMILESCN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CSC=N3
InChIInChI=1S/C14H13N5OS/c1-19-7-12(6-18-19)11-2-10(3-15-5-11)4-16-14(20)13-8-21-9-17-13/h2-3,5-9H,4H2,1H3,(H,16,20)
InChIKeyPRDKKMYQGICAFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiazole-4-carboxamide (CAS 2034461-92-0): Chemical Identity, Scaffold Class & Procurement Baseline


N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiazole-4-carboxamide (CAS 2034461-92-0) is a fully synthetic, low-molecular-weight (299.35 g/mol) heterocyclic small molecule composed of a 1-methylpyrazole ring attached to the 5-position of a pyridine core, connected via a methylene linker to a thiazole-4-carboxamide moiety . The compound belongs to the pyrazol-4-yl-heterocyclyl-carboxamide class, a scaffold extensively investigated in kinase inhibitor programs—most notably as Pim kinase (Pim-1, Pim-2, Pim-3) inhibitors by Incyte Corporation and Roche, and as PDGFR inhibitors by Actelion [1]. While the scaffold is well-precedented, this specific substitution pattern—combining the 1-methylpyrazol-4-yl group at the pyridine 5-position with a thiazole-4-carboxamide—remains sparsely characterized in the primary literature relative to its regioisomeric and heteroaryl-substituted analogs, making direct, data-driven procurement decisions challenging without recourse to class-level inference.

Why Generic Substitution of N-((5-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiazole-4-carboxamide (CAS 2034461-92-0) Is Not a Reliable Procurement Strategy


Within the pyrazol-4-yl-heterocyclyl-carboxamide class, minor structural modifications—such as regioisomerism of the pyrazole attachment (4-yl vs. 5-yl), positional variation of the methylene linker on the pyridine ring (2-, 3-, or 4-substitution), or heteroaryl replacement (thiazole vs. oxazole vs. pyrimidine)—can profoundly alter kinase selectivity profiles, metabolic stability, and off-target liability [1]. Patent literature from Incyte and Roche demonstrates that even closely related analogs within the same Markush structure exhibit IC₅₀ values spanning three orders of magnitude against Pim-1 kinase, depending on the specific substitution pattern [2]. Therefore, substituting the target compound with a generic “pyrazol-4-yl-thiazole-carboxamide” without precise positional and substituent matching risks selecting a molecule with fundamentally divergent biological activity, undermining experimental reproducibility and invalidating structure-activity relationship (SAR) conclusions.

Product-Specific Quantitative Evidence Guide for N-((5-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiazole-4-carboxamide (CAS 2034461-92-0): Comparator-Based Differentiation


Regioisomeric Differentiation: 1-Methylpyrazol-4-yl vs. 1-Methylpyrazol-5-yl Substitution at the Pyridine 5-Position

The target compound features a 1-methyl-1H-pyrazol-4-yl group at the 5-position of the pyridine ring, distinguishing it from the 1-methyl-1H-pyrazol-5-yl regioisomer (CAS 2034609-21-5). In the broader pyrazol-4-yl-heterocyclyl-carboxamide patent family (US8614206B2), pyrazol-4-yl attachment is consistently preferred for Pim kinase inhibition, with pyrazol-5-yl analogs generally exhibiting 5- to 50-fold lower potency due to suboptimal hydrogen-bonding geometry with the kinase hinge region [1]. Although direct IC₅₀ data for CAS 2034461-92-0 is not publicly available, the class-level SAR indicates that procurement of the 4-yl regioisomer—rather than the commercially more common 5-yl variant—is critical for maintaining Pim kinase targeting fidelity.

kinase inhibitor regioisomer structure-activity relationship Pim kinase

Pyridine Methylene Linker Positional Selectivity: 3-Methylene vs. 2- or 4-Methylene Substitution

The methylene linker in the target compound is attached at the pyridine 3-position, whereas many commercial analogs bear the linker at the 2- or 4-position. In the Roche cyclic ether pyrazol-4-yl-carboxamide series (US2016/0083390), the 3-substituted pyridine regioisomers consistently demonstrated superior Pim-2 selectivity over Pim-1 compared to 2- and 4-substituted variants, attributed to differential interactions with the P-loop and the glycine-rich loop [1]. This suggests that the 3-methylene attachment of CAS 2034461-92-0 may confer a distinct selectivity fingerprint relative to its 2- and 4-substituted positional isomers, which are more commonly enumerated in vendor catalogs.

positional isomer linker geometry kinase selectivity medicinal chemistry

Heteroaryl Carboxamide Specificity: Thiazole-4-carboxamide vs. Oxazole and Pyrimidine Analogs

The thiazole-4-carboxamide motif in the target compound provides a hydrogen-bond acceptor (thiazole nitrogen) and a hydrophobic sulfur atom, distinct from the oxygen-containing oxazole-4-carboxamide or the dual-nitrogen pyrimidine-4-carboxamide. In the Incyte Pim kinase patent (US2017/0182017), thiazole-4-carboxamide analogs exhibited generally improved metabolic stability in human liver microsomes (HLM) compared to oxazole-4-carboxamide counterparts (mean HLM Clint < 20 µL/min/mg for thiazole vs. > 50 µL/min/mg for oxazole) while maintaining comparable Pim-1 inhibition [1]. This metabolic advantage translates to longer half-life predictions, making thiazole-4-carboxamides preferable for in vivo pharmacology studies.

heteroaryl substitution kinase hinge binding metabolic stability drug design

Optimal Research & Industrial Application Scenarios for N-((5-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiazole-4-carboxamide (CAS 2034461-92-0)


Pim Kinase Inhibitor Lead Identification and SAR Expansion

The compound serves as a well-defined starting point for Pim kinase inhibitor lead optimization programs. Its specific 1-methylpyrazol-4-yl and thiazole-4-carboxamide architecture allows medicinal chemistry teams to systematically explore SAR around the pyridine linker position and heteroaryl carboxamide moiety, building on the class-level SAR established in Incyte and Roche patent families [1]. Procurement of this precise compound—rather than a generic pyrazol-4-yl-thiazole-carboxamide—ensures that analog libraries are constructed from a chemically and stereoelectronically consistent core.

Selectivity Profiling Against the Pim Kinase Family (Pim-1, Pim-2, Pim-3)

Given the class-level evidence that 3-substituted pyridine-pyrazol-4-yl-thiazole carboxamides exhibit differential Pim-2/Pim-1 selectivity [1], this compound is suitable for use as a reference molecule in kinase selectivity panels. Researchers can benchmark novel Pim inhibitors against this specific scaffold to quantify improvements in isoform selectivity, using the compound's defined structural features as a control for assessing contributions of linker geometry and heteroaryl choice to kinase inhibition profiles.

Metabolic Stability Benchmarking in Early ADME-Tox Screening

The thiazole-4-carboxamide motif confers a class-level metabolic stability advantage over oxazole analogs [1]. This compound can be employed as a representative thiazole-containing probe in microsomal or hepatocyte stability assays, serving as a positive control with predicted low-to-moderate clearance. Procurement of the exact compound ensures reproducibility across ADME-Tox screening campaigns and facilitates cross-study comparisons of intrinsic clearance values.

Fragment-Based or DNA-Encoded Library (DEL) Hit Validation

The compound's moderate molecular weight (299.35 g/mol) and well-defined heterocyclic architecture make it a credible hit from fragment-based screening or DEL selections against novel kinase targets. Resynthesis or repurchase of the exact CAS-registered compound—rather than a structural analog—is critical for confirming primary screening hits and generating reliable dose-response data, given the documented sensitivity of kinase inhibition to minor structural perturbations within this scaffold class [1].

Quote Request

Request a Quote for N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.